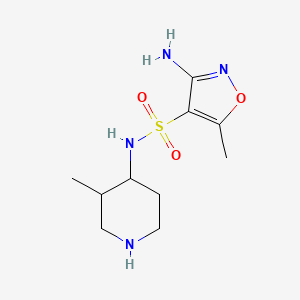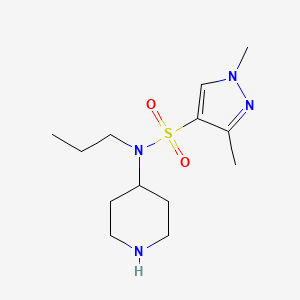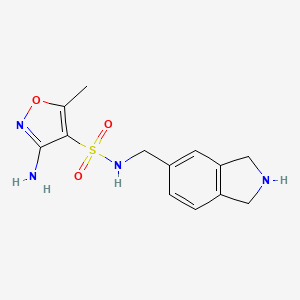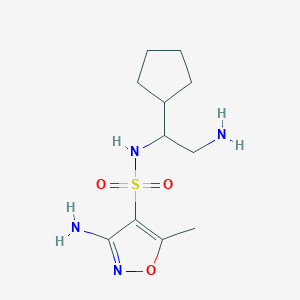
3-amino-5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group and the piperidine moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-amino-5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide depends on its specific interactions with biological targets. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways Involved: The biochemical pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1,2-oxazole-4-sulfonamide: Lacks the piperidine moiety.
N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide: Lacks the amino group.
5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide: Lacks the amino group at the 3-position.
Uniqueness
The presence of both the amino group and the piperidine moiety in 3-amino-5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide may confer unique biological properties, such as enhanced binding affinity or selectivity for certain targets, compared to similar compounds.
Properties
IUPAC Name |
3-amino-5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3S/c1-6-5-12-4-3-8(6)14-18(15,16)9-7(2)17-13-10(9)11/h6,8,12,14H,3-5H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSSFKVAHHTUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1NS(=O)(=O)C2=C(ON=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methyl-N-[2-methyl-1-(4-methylphenyl)propan-2-yl]purin-6-amine](/img/structure/B6976710.png)
![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]-5-nitropyrimidin-2-amine](/img/structure/B6976716.png)
![5-(Oxan-4-yl)-1-[(3-propan-2-yloxyphenyl)methyl]tetrazole](/img/structure/B6976732.png)
![4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide](/img/structure/B6976738.png)
![3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6976741.png)
![5-cyclopropyl-3-[(2-cyclopropylphenyl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B6976749.png)

![2-[2-(Methylaminomethyl)pyrrolidin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6976760.png)




![1-[[3-(3-Chloro-1-adamantyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one](/img/structure/B6976803.png)
